n-methyl-4-(tributylstannyl)imidazole

Catalog No.
S740637
CAS No.
446285-73-0
M.F
C16H32N2Sn
M. Wt
371.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-methyl-4-(tributylstannyl)imidazole

CAS Number

446285-73-0

Product Name

n-methyl-4-(tributylstannyl)imidazole

IUPAC Name

tributyl-(1-methylimidazol-4-yl)stannane

Molecular Formula

C16H32N2Sn

Molecular Weight

371.1 g/mol

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;

InChI Key

WCEWCRAPSCLFOV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C

Synonyms

(1-Methyl-1H-imidazol-4-yl)tributyltin; 1-Methyl-4-(tributylstannanyl)-1H-imidazole; 1-Methyl-4-(tributylstannyl)-1H-imidazole;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C

1-Methyl-4-(tributylstannyl)-1H-imidazole, also known as (1-Methyl-1H-imidazol-4-yl)tributylstannane, is an organotin compound with the chemical formula C₁₆H₃₂N₂Sn. It is a colorless liquid commonly used as a coupling partner in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [].

Applications in Cross-Coupling Reactions

The primary application of 1-Methyl-4-(tributylstannyl)-1H-imidazole lies in its ability to introduce the butyl group (C₄H₉) onto various organic molecules through cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between the butyl group from the organotin reagent and another carbon atom in the target molecule. Two prominent examples of cross-coupling reactions employing 1-Methyl-4-(tributylstannyl)-1H-imidazole are:

  • Stille Coupling: This reaction utilizes palladium (Pd) catalysts to couple the butyl group from the organotin reagent with a halide (X), typically Cl, Br, or I, on the target molecule []. The general reaction scheme can be represented as follows:

R-X + (C₄H₉)₃Sn-Im → R-C₄H₉ + XSn(Im)₃

where R represents the organic moiety of the target molecule and Im denotes the imidazole group in 1-Methyl-4-(tributylstannyl)-1H-imidazole.

  • Negishi Coupling: Similar to the Stille coupling, Negishi coupling also employs Pd catalysts to form a carbon-carbon bond between the butyl group and an organic halide on the target molecule. However, in Negishi coupling, the organotin reagent is typically derived from zinc (Zn) instead of tin (Sn). Despite this difference, 1-Methyl-4-(tributylstannyl)-1H-imidazole can still be used as a precursor for the butyl group in the reaction through a process known as transmetallation, where the butyl group is transferred from the tin atom to the zinc atom before participating in the coupling reaction.

Advantages and Considerations

-Methyl-4-(tributylstannyl)-1H-imidazole offers several advantages as a coupling partner in cross-coupling reactions:

  • High reactivity: The butyl group readily participates in the coupling reaction due to the relatively weak bond between the tin and carbon atoms [].
  • Air and moisture stability: Unlike some other organotin reagents, 1-Methyl-4-(tributylstannyl)-1H-imidazole exhibits good stability towards air and moisture, making it easier to handle in laboratory settings [].
  • Commercially available: The compound is readily available from various chemical suppliers, eliminating the need for complex synthesis procedures.

1-Methyl-4-(tributylstannyl)-1H-imidazole is an organic compound. Imidazoles are a class of five-membered heterocyclic rings containing nitrogen atoms at positions 1 and 3. In this molecule, a methyl group is attached at position 1 (N-methyl) and a tributyltin group is attached at position 4 of the imidazole ring [].

Analysis


  • Molecular Structure Analysis

    The structure consists of an imidazole ring with a methyl group and a tributyltin group attached. Imidazole rings are aromatic and planar, meaning they have a stable ring structure with delocalized electrons. Tributyltin groups can participate in various bonding interactions [].


  • Chemical Reactions Analysis

    Information on specific reactions involving 1-Methyl-4-(tributylstannyl)-1H-imidazole is not found in scientific literature searches. Organic compounds containing organotin moieties (like tributyltin) can undergo various reactions, including oxidative addition and hydrolysis [].


  • Physical And Chemical Properties Analysis

    Data on physical and chemical properties like melting point, boiling point, solubility, etc. could not be located for this specific compound.

Organotin compounds can be toxic []. However, specific hazard information for 1-Methyl-4-(tributylstannyl)-1H-imidazole is not available.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

1-Methyl-4-(tributylstannyl)-1H-imidazole

Dates

Modify: 2023-08-15

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